Product packaging for 2-(Dimethylamino)cyclopentan-1-ol(Cat. No.:CAS No. 18760-79-7)

2-(Dimethylamino)cyclopentan-1-ol

Cat. No.: B094827
CAS No.: 18760-79-7
M. Wt: 129.2 g/mol
InChI Key: RXMKVUFGNZHQEE-RNFRBKRXSA-N
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Description

2-(Dimethylamino)cyclopentan-1-ol is a valuable chiral amino alcohol that serves as a versatile building block in organic synthesis and pharmaceutical research. Its core structure, featuring a cyclopentane ring with hydroxyl and dimethylamino functional groups, provides a rigid scaffold for constructing complex molecules. This compound is particularly significant in asymmetric synthesis, where its trans-configured stereoisomers are employed to impart stereochemical control in the creation of novel bioactive compounds . In pharmaceutical research, this compound and its derivatives are investigated as potential modulators of neurotransmitter systems. Studies have explored its interaction with key receptors in the brain, including serotonin, dopamine, and norepinephrine receptors, making it a promising scaffold for developing new therapeutic agents targeting neurological disorders . The amino alcohol functionality also makes it a useful intermediate in the synthesis of nitrogen-containing heterocycles and other complex molecular architectures, underlining its broad utility in medicinal chemistry and drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B094827 2-(Dimethylamino)cyclopentan-1-ol CAS No. 18760-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940224
Record name 2-(Dimethylamino)cyclopentan-1-ol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18760-79-7, 57070-96-9, 859318-97-1
Record name Cyclopentanol, trans-2-(dimethylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, cis-2-(dimethylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)cyclopentan-1-ol
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Record name 2-(dimethylamino)cyclopentan-1-ol
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Stereochemical Investigations of 2 Dimethylamino Cyclopentan 1 Ol

Absolute and Relative Stereochemical Assignment of Enantiomers and Diastereomers

2-(Dimethylamino)cyclopentan-1-ol possesses two stereocenters, giving rise to four possible stereoisomers. These are categorized into enantiomeric pairs and diastereomeric sets. The relative orientation of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups on the cyclopentane (B165970) ring determines whether the isomer is cis or trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org

The absolute configuration at each stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system provides an unambiguous description of the three-dimensional arrangement of the atoms. wikipedia.org The four stereoisomers of this compound are therefore:

(1R,2R)-2-(Dimethylamino)cyclopentan-1-ol and (1S,2S)-2-(Dimethylamino)cyclopentan-1-ol : This pair constitutes the trans enantiomers.

(1R,2S)-2-(Dimethylamino)cyclopentan-1-ol and (1S,2R)-2-(Dimethylamino)cyclopentan-1-ol : This pair constitutes the cis enantiomers.

The assignment of these configurations is crucial for understanding the molecule's interactions in chiral environments, such as in asymmetric synthesis or with biological systems. The relationship between the different isomers is summarized in the table below.

StereoisomerRelationship to (1R,2R)Relative Stereochemistry
(1S,2S)-2-(Dimethylamino)cyclopentan-1-olEnantiomertrans
(1R,2S)-2-(Dimethylamino)cyclopentan-1-olDiastereomercis
(1S,2R)-2-(Dimethylamino)cyclopentan-1-olDiastereomercis

Advanced Spectroscopic Methods for Stereochemical Elucidation

A suite of sophisticated analytical techniques is employed to determine the stereochemistry of this compound isomers with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

NMR spectroscopy is a powerful tool for determining the diastereomeric purity of this compound. In particular, ¹³C NMR spectroscopy can be used to distinguish between diastereomers, as the different spatial arrangements of the substituents lead to distinct chemical shifts for the carbon atoms in the cyclopentane ring. nih.gov For instance, in a related system, the conformations of cis- and trans-isomers of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol were determined using ¹³C-NMR spectroscopy. nih.gov

To determine enantiomeric purity, chiral solvating agents or chiral derivatizing agents are often used. nih.gov These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can then be distinguished by NMR due to their different magnetic environments. nih.gov This allows for the quantification of the enantiomeric excess (ee) in a sample.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of each atom. libretexts.org This technique provides unambiguous proof of the R or S configuration at each stereocenter. However, obtaining a suitable single crystal can be a significant challenge. The crystalline sponge method is an emerging technique that can determine the absolute configuration of even low enantiomeric excess samples. rug.nl

Chiroptical Techniques (e.g., Circular Dichroism)

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are sensitive to the chirality of molecules. mdpi.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its counterpart. This technique is valuable for distinguishing between enantiomers and can also provide information about the conformational preferences of the molecule in solution. Time-resolved circular dichroism (TRCD) can even be used to follow changes in chirality during chemical reactions. mdpi.com

Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity

The cyclopentane ring in this compound is not planar and exists in various puckered conformations, primarily envelope and half-chair forms. rsc.org The study of these different spatial arrangements and their relative energies is known as conformational analysis. lumenlearning.comchemistrysteps.com The preferred conformation of each stereoisomer is influenced by a balance of steric and stereoelectronic effects.

Conformational Analysis:

The substituents on the cyclopentane ring can occupy either axial or equatorial positions in the different conformations. Generally, bulky substituents prefer to be in an equatorial position to minimize steric strain. lumenlearning.com For the trans-isomers of this compound, a diequatorial arrangement of the hydroxyl and dimethylamino groups in a half-chair conformation is often favored. rsc.org In the cis-isomers, one substituent will likely be axial and the other equatorial. The specific conformational preferences can be investigated using computational methods and experimental techniques like NMR spectroscopy. rsc.org

Stereoelectronic Effects:

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. imperial.ac.uk In this compound, an important stereoelectronic interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the dimethylamino group. This interaction can significantly influence the conformational equilibrium and the reactivity of the functional groups. The orientation of the lone pair on the nitrogen atom relative to the C-O bond can also lead to hyperconjugative interactions that affect the stability and reactivity of the molecule. These subtle electronic effects, governed by the molecule's stereochemistry, can have a profound impact on its role as a ligand or catalyst in chemical reactions.

Advanced Synthetic Methodologies for 2 Dimethylamino Cyclopentan 1 Ol and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective strategies are crucial for obtaining optically pure enantiomers of 2-(dimethylamino)cyclopentan-1-ol. These methods introduce chirality in a controlled manner, leading to the desired (1R,2R), (1S,2S), (1R,2S), or (1S,2R) isomer.

A highly effective method for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of their corresponding prochiral α-amino ketone precursors. The ketone, 2-(dimethylamino)cyclopentanone, can be reduced to the alcohol, this compound, creating two adjacent stereocenters. The choice of catalyst and hydrogen source is critical for achieving high enantioselectivity.

One prominent strategy is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones. This method has proven effective for a wide array of 1,2-amino alcohol-containing drug molecules, consistently yielding high enantioselectivities (>99% ee) and excellent isolated yields. nih.gov The process typically involves a chiral ruthenium catalyst and a hydrogen donor, such as formic acid or isopropanol. For the synthesis of a specific enantiomer of this compound, a catalyst system like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) would be a suitable choice, facilitating the stereoselective transfer of a hydride to the carbonyl group of 2-(dimethylamino)cyclopentanone.

Table 1: Representative Results for Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones Data is representative of the synthesis of chiral 1,2-amino alcohols and is applicable to the synthesis of this compound.

Drug Molecule Synthesized Catalyst System Enantiomeric Excess (ee) Yield
Phenylephrine Ru(II)-TsDPEN >99% High
Denopamine Ru(II)-TsDPEN >99% High
Norbudrine Ru(II)-TsDPEN >99% High

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This approach is widely used for the synthesis of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a cyclopentane (B165970) precursor. For instance, a prochiral cyclopentanone (B42830) derivative could be reacted with a chiral auxiliary to form an enamine or an enolate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Ephedrine and its derivatives are highly effective and widely used chiral auxiliaries. sigmaaldrich.com Both enantiomers of pseudoephedrine, for example, are inexpensive and can be readily N-acylated to form tertiary amides. acs.org The enolates of these pseudoephedrine amides undergo highly diastereoselective alkylations with a range of alkyl halides. acs.org The resulting product can then be converted into the desired enantiomerically enriched alcohol. acs.org

A notable analogue, pseudoephenamine, has emerged as a superior chiral auxiliary in many respects. nih.govharvard.edu It is not subject to the same regulatory restrictions as pseudoephedrine and often provides equal or greater diastereoselectivities, particularly in reactions that form quaternary stereocenters. nih.govharvard.edu Amides derived from pseudoephenamine also tend to be more crystalline, which facilitates purification and spectroscopic analysis. nih.govharvard.edu The synthesis of pseudoephenamine itself is well-established, starting from the commercially available enantiomers of erythro-1,2-diphenyl-2-aminoethanol. nih.gov

Table 2: Comparison of Chiral Auxiliaries

Feature Pseudoephedrine Pseudoephenamine
Regulatory Status Restricted in many countries Free from regulatory restrictions
Diastereoselectivity High Equal or greater than pseudoephedrine
Product Crystallinity Often oils or low-melting solids High propensity to be crystalline

| NMR Spectra | Subject to line-broadening | Sharp, well-defined signals |

Transition metal catalysis offers a powerful set of tools for asymmetric synthesis. A key strategy applicable to the synthesis of chiral 1,2-amino alcohols is the catalytic asymmetric ring opening (ARO) of meso-epoxides. Meso compounds, such as cyclopentene (B43876) oxide, are achiral but contain stereocenters. A chiral catalyst can selectively open the epoxide ring to yield a predominantly single enantiomer of the product.

A practical method for synthesizing enantiopure cyclic trans-1,2-amino alcohols involves the ARO of meso-epoxides with a nucleophile like phenyl carbamate, catalyzed by a chiral (salen)Co-OTf complex. harvard.edu This protocol has been successfully applied to prepare optically pure trans-2-aminocyclohexanol and trans-2-aminocyclopentanol on a multigram scale with low catalyst loadings (0.5-1 mol%). harvard.edu The resulting carbamate-protected amino alcohol can then be deprotected and the amino group can be subsequently dimethylated to afford the target molecule, (1R,2R)- or (1S,2S)-2-(dimethylamino)cyclopentan-1-ol.

Biocatalysts, particularly enzymes, are increasingly used for asymmetric synthesis due to their exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net For the synthesis of chiral amino alcohols, key enzyme classes include hydrolases, monoamine oxidases, and ω-transaminases. researchgate.net

A chemoenzymatic synthesis of trans-2-aminocyclopentanol derivatives has been developed, highlighting the efficiency of combining chemical and enzymatic steps. acs.org Furthermore, ω-transaminases have been employed for the asymmetric amination of prochiral ketones. researchgate.net These enzymes can convert a ketone like 2-aminocyclopentanone or its N-protected derivatives into the corresponding chiral amine with high enantiomeric excess. The resulting chiral aminocyclopentanone can then be stereoselectively reduced to the desired this compound diastereomer. This biocatalytic approach avoids the need for transition metal catalysts and often proceeds with very high selectivity. researchgate.net

Chiral Auxiliary-Mediated Diastereoselective Syntheses

Diastereoselective Synthesis Strategies

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities. For this compound, which has two stereocenters, both cis and trans diastereomers exist.

A common method to control diastereoselectivity is the Grignard reaction of a substituted cyclic ketone. For instance, in the synthesis of the analogous compound 2-[(dimethylamino)methyl]cyclohexanol, the reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent produces a mixture of cis and trans isomers. google.com The diastereoselectivity of this reaction can be significantly influenced by the choice of solvent and the presence of salt additives like lithium chloride, which can favor the formation of the desired trans isomer. google.com The different physical properties of the diastereomeric products, such as the selective precipitation of one isomer's salt form (e.g., hydrochloride or nitrate (B79036) salt), can be exploited for purification. google.comgoogle.com

Another approach involves the base-catalyzed condensation of cyclopentanone with an electrophile like N,N-dimethylformamide dimethyl acetal. nih.govmdpi.com This reaction can lead to either the mono-substituted product, 2-((dimethylamino)methylene)cyclopentanone, or the di-substituted product, 2,5-bis((dimethylamino)methylene)cyclopentanone. nih.govmdpi.com By carefully controlling the reaction conditions, such as temperature and the removal of byproducts like methanol, the reaction can be directed toward the desired product, showcasing control over the degree of substitution. nih.govmdpi.com Subsequent reduction and modification of these intermediates can lead to specific diastereomers of this compound.

Table 3: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms Molecular Formula
This compound 2-(dimethylamino)cyclopentanol C₇H₁₅NO
2-(Dimethylamino)cyclopentanone C₇H₁₃NO
Pseudoephedrine C₁₀H₁₅NO
Pseudoephenamine (1S,2S)-2-methylamino-1,2-diphenylethanol C₁₅H₁₇NO
erythro-1,2-Diphenyl-2-aminoethanol C₁₄H₁₅NO
Cyclopentene oxide C₅H₈O
Phenyl carbamate C₇H₇NO₂
trans-2-Aminocyclopentanol C₅H₁₁NO
2-[(Dimethylamino)methyl]cyclohexanol C₉H₁₉NO
2-[(Dimethylamino)methyl]cyclohexanone C₉H₁₇NO
Lithium chloride LiCl
2-((Dimethylamino)methylene)cyclopentanone C₈H₁₃NO
2,5-Bis((dimethylamino)methylene)cyclopentanone C₁₁H₁₈N₂O
N,N-Dimethylformamide dimethyl acetal C₅H₁₃NO₂

Directed Cyclization Reactions (e.g., 5-exo Radical Cyclization)

Directed cyclization reactions are powerful tools for the construction of cyclic systems, offering control over regioselectivity and stereoselectivity. Among these, radical cyclizations, particularly 5-exo cyclizations, have emerged as a prominent strategy for synthesizing five-membered rings like the cyclopentane core of this compound.

The 5-exo radical cyclization is kinetically favored over the 6-endo alternative, a principle established by Baldwin's rules. harvard.edu This preference is attributed to better orbital overlap in the transition state leading to the five-membered ring. harvard.edu In the context of synthesizing this compound precursors, a radical can be generated on a side chain attached to a cyclopentene precursor, which then attacks the double bond in an intramolecular fashion.

Recent advancements have focused on the use of transition metal catalysis, such as copper(I)-catalyzed atom transfer radical cyclization (ATRC), to initiate and control these reactions. rsc.org For instance, a copper(I) complex can abstract a halogen atom from an appropriate acyclic precursor, generating a radical that subsequently cyclizes. This method offers mild reaction conditions and high functional group tolerance. rsc.org The resulting cyclized radical can then be trapped by various reagents to introduce further functionality.

While specific examples detailing the synthesis of this compound via 5-exo radical cyclization are not extensively documented in the provided search results, the general principles of this methodology are well-established for the formation of substituted cyclopentane rings. harvard.eduresearchgate.net The key would be the design of a suitable acyclic precursor containing the necessary dimethylamino and hydroxyl (or protected hydroxyl) functionalities, along with a group amenable to radical generation and subsequent 5-exo-trig cyclization.

Stereocontrol in Ring-Forming and Ring-Modifying Reactions

Achieving high levels of stereocontrol is paramount in the synthesis of specific stereoisomers of this compound. This can be accomplished through various ring-forming and ring-modifying reactions that employ chiral auxiliaries, catalysts, or substrates.

One effective strategy involves the use of starting materials derived from the chiral pool, such as carbohydrates. For example, D-mannose and D-galactose have been utilized to synthesize polyhydroxylated cyclopentane β-amino acids. nih.gov A key step in these syntheses is a ring-closing metathesis (RCM) reaction to form the cyclopentene ring, followed by a stereoselective aza-Michael addition to introduce the amino group. nih.gov This approach allows for the synthesis of highly functionalized and stereochemically defined cyclopentane derivatives.

Another approach involves the stereospecific synthesis of related compounds, which can provide insights into controlling the stereochemistry of this compound. For instance, a stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an intermediate for the analgesic tapentadol, has been developed. google.comgoogle.com This process avoids chiral HPLC separation, which is often tedious and not scalable, by employing stereoselective reactions. google.comgoogle.com

The synthesis of all four stereoisomers of cyclo(l-Trp-l-Arg) demonstrates a general procedure for controlling stereochemistry through the coupling of stereochemically defined amino acid precursors. nih.gov This highlights the importance of starting with enantiomerically pure building blocks to control the final stereochemistry of the target molecule.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govorganic-chemistry.org These reactions are characterized by high atom economy, step economy, and the potential to generate large and diverse libraries of compounds. nih.govorganic-chemistry.orgnih.govrug.nlrug.nl

While the direct synthesis of this compound via an MCR is not explicitly described in the provided results, the principles of MCRs can be applied to construct scaffolds that incorporate this structural motif. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating complex molecules with a high degree of structural diversity. organic-chemistry.org

For example, a cyclopentyl aldehyde or ketone could potentially be used as the carbonyl component in an MCR. If this carbonyl compound already contains a dimethylamino group at the adjacent position, the resulting MCR product would incorporate the 2-(dimethylamino)cyclopentyl scaffold. The amine and isocyanide components of the MCR would then introduce additional diversity into the final molecule.

The development of new MCRs and the expansion of the scope of existing ones are active areas of research. nih.gov The ability to incorporate functionalized cyclic structures like the this compound scaffold into MCRs would provide rapid access to a wide range of complex and potentially biologically active molecules.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cmu.eduacs.orgyoutube.comwisdomlib.org These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes with high atom economy, minimizing byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass. cmu.edu

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify processes and reduce waste. acs.org

Use of Safer Solvents and Auxiliaries: Opting for less toxic and environmentally benign solvents, such as water or ethanol. cmu.edu

Role of 2 Dimethylamino Cyclopentan 1 Ol As a Chiral Auxiliary in Asymmetric Synthesis

Diastereoselective Induction in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. Chiral auxiliaries derived from amino alcohols have proven exceptionally effective in controlling the stereochemistry of these reactions.

The aldol (B89426) reaction is a powerful method for C-C bond formation that creates up to two new stereocenters. acs.org Controlling the relative and absolute stereochemistry is a significant challenge. Chiral auxiliaries derived from cyclic amino alcohols, such as the closely related (1S,2R)-2-aminocyclopentan-1-ol, have demonstrated outstanding efficacy in this regard. nih.gov When this amino alcohol is converted into an oxazolidinone and then acylated, the resulting chiral imide can undergo highly diastereoselective aldol reactions.

The reaction proceeds via a boron enolate, which adopts a rigid chair-like six-membered Zimmerman-Traxler transition state. wikipedia.orgglobethesis.com The chiral auxiliary dictates which face of the enolate is presented to the incoming aldehyde, leading to a specific diastereomer. Research on the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from (1S,2R)-2-aminocyclopentan-1-ol, shows that it directs aldol reactions to produce the syn-aldol adduct with exceptional levels of diastereoselectivity. nih.gov

Table 1: Diastereoselective syn-Aldol Reactions Using a 2-Aminocyclopentanol-Derived Auxiliary nih.gov
EntryAldehyde (RCHO)Diastereomeric Ratio (syn:anti)Isolated Yield (%)
1Isobutyraldehyde>99:181
2Benzaldehyde>99:185
3Acetaldehyde>99:172

The N,N-dimethyl substitution in 2-(dimethylamino)cyclopentan-1-ol prevents the formation of an oxazolidinone. Instead, the auxiliary would be attached as a chiral ester. The lone pair on the dimethylamino group can still chelate to the enolate metal, creating the rigid, stereodirecting transition state necessary for high diastereoselectivity.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring and can create up to four stereocenters. nih.gov When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the diene's approach. Chiral N-acryloyloxazolidinones, for example, are highly effective dienophiles in asymmetric Diels-Alder reactions, often requiring a Lewis acid to promote the reaction and lock the conformation of the dienophile. acs.org

The stereochemical outcome is dictated by the auxiliary, which blocks one face of the double bond. The s-cis conformation of the α,β-unsaturated carbonyl system is typically favored in the transition state, with the auxiliary's steric bulk directing the incoming diene to the opposite face. acs.org Although specific examples utilizing this compound in Diels-Alder reactions are not prominent in the literature, its structural features are well-suited for this purpose. When attached to a dienophile as a chiral ester, the cyclopentyl backbone and dimethylamino group could provide the necessary steric hindrance, especially in Lewis acid-catalyzed reactions where chelation could enforce a rigid conformation, leading to high diastereoselectivity. nih.gov

The alkylation of enolates is a classic C-C bond-forming reaction. Using a chiral auxiliary allows for the diastereoselective introduction of an alkyl group at the α-position of a carbonyl derivative. The process involves the formation of a metal enolate, where the auxiliary controls the trajectory of the incoming electrophile (e.g., an alkyl halide). acs.org

As with aldol reactions, the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary for asymmetric alkylations. nih.gov Deprotonation generates a rigid, chelated enolate, and the fused cyclopentyl ring effectively shields one face, leading to excellent diastereoselectivity. nih.gov

Table 2: Diastereoselective Alkylation of a 2-Aminocyclopentanol-Derived Auxiliary nih.gov
EntryElectrophile (R-X)Diastereomeric RatioIsolated Yield (%)
1Benzyl bromide>99:192
2Allyl iodide>99:194
3Methyl iodide>99:189

Control of Stereochemistry in Asymmetric Reduction and Oxidation Processes

Beyond C-C bond formation, chiral auxiliaries can direct reductions and oxidations. The auxiliary imposes a chiral environment that differentiates between two prochiral faces or groups in the substrate.

For asymmetric reductions , a substrate containing the this compound auxiliary could be designed to control the delivery of a hydride reagent to a carbonyl or imine. A notable strategy in the literature involves the catalytic formation of a transient chiral auxiliary from an achiral precursor, which then directs a diastereoselective reaction like a hydrogenation. For instance, a chiral oxazolidine (B1195125) formed in situ can direct the hydrogenation of a tetrasubstituted olefin with high diastereoselectivity. acs.org This principle highlights the potential for amino alcohol-derived structures to control reductions.

For asymmetric oxidations , the auxiliary can direct the delivery of an oxidant. A well-established example is the asymmetric hydroxylation of chiral enolates using oxidants like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). acs.org Similarly, the epoxidation of an olefin can be directed by an auxiliary. Recent work has shown that a chiral oxazolidine auxiliary can control the diastereoselective epoxidation of tetrasubstituted enol ethers using mCPBA. These strategies could be adapted to substrates bearing the this compound auxiliary to synthesize chiral α-hydroxy ketones or epoxides.

Strategies for Auxiliary Cleavage and Recovery for Recyclability

A critical step in the use of a chiral auxiliary is its removal to reveal the enantiomerically enriched product and allow for the auxiliary's recovery and reuse. The cleavage method must be high-yielding and mild enough to avoid racemization or degradation of the product. acs.org

For auxiliaries attached as esters or amides, common cleavage methods include:

Hydrolysis: Basic hydrolysis using reagents like lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂) is effective for cleaving N-acyloxazolidinones to yield the corresponding carboxylic acid. acs.orgnih.gov This method is often used for products of alkylation and Diels-Alder reactions.

Reductive Cleavage: Reagents such as lithium borohydride (B1222165) (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) can reduce the carbonyl group, cleaving the auxiliary to furnish a primary alcohol. researchgate.net This is a common method for processing aldol adducts.

Acidic Hydrolysis/Alcoholysis: Treatment with acid in water or an alcohol can also cleave the auxiliary, providing the acid or ester product, respectively. researchgate.net

2 Dimethylamino Cyclopentan 1 Ol As a Chiral Ligand in Asymmetric Catalysis

Rational Design and Synthesis of Chiral Ligands from Amino Alcohol Precursors

The design of a successful chiral ligand is a multifaceted process that balances steric and electronic properties to create a specific chiral environment around a metal center. Key principles in ligand design include the incorporation of C2 symmetry, which can simplify the number of possible transition states, and modularity, which allows for the systematic tuning of the ligand's structure to optimize reactivity and selectivity for a given transformation. utexas.edu Chiral 1,2-amino alcohols, such as 2-(dimethylamino)cyclopentan-1-ol, are excellent starting points for ligand synthesis due to their inherent chirality and the presence of two distinct donor atoms.

The synthesis of more complex ligands from this compound typically involves the modification of the hydroxyl and amino groups to introduce other coordinating moieties, such as phosphines, which are highly effective in many catalytic systems. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a phosphide (B1233454) anion. Alternatively, the amino alcohol can be used to form oxazoline (B21484) rings, another privileged structural motif in chiral ligands. The cyclopentyl backbone of this compound provides a rigid scaffold that helps to effectively transmit the chiral information from the ligand to the catalytic center. The development of such ligands is often guided by a desire to create a well-defined chiral pocket that can differentiate between the two prochiral faces of a substrate.

The creation of new chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The design often involves creating a rigid scaffold to enforce the transfer of chirality to the metal's active site. nih.gov Two main strategies in the design of cyclopentadienyl (B1206354) (Cp) ligands, for example, involve a "side-wall" and "back-wall" concept to control the chiral environment. nih.gov The first generation of these ligands often incorporates a fused cyclohexane (B81311) unit with chiral selectors, while a second generation may feature an atrop-chiral biaryl backbone. nih.gov These ligands can be modulated to fit the specific steric demands of a reaction. nih.gov

Applications in Metal-Catalyzed Asymmetric Transformations

Ligands derived from chiral amino alcohols like this compound have found application in a wide array of metal-catalyzed asymmetric reactions. The ability of these ligands to form stable chelate complexes with a variety of transition metals, including rhodium, ruthenium, nickel, and palladium, makes them versatile tools for enantioselective synthesis.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. nih.govresearchgate.netdicp.ac.cn The development of chiral phosphine (B1218219) ligands has been instrumental in the success of this reaction. nih.govresearchgate.net Chiral β-amino alcohols can serve as precursors for ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketimines. mdpi.com For example, the ruthenium complex formed from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol, a rigid β-amino alcohol, has proven to be an effective catalyst for the ATH of N-(diphenylphosphinyl)imines, yielding products with high yields and enantiomeric excesses up to 82%. mdpi.com The rigidity of the ligand's backbone, similar to the cyclopentyl ring in this compound, is crucial for achieving high enantioselectivity. mdpi.com

SubstrateLigandCatalyst SystemYield (%)ee (%)
N-(diphenylphosphinyl)acetophenone imine(1S,2R)-1-amino-2-indanol[RuCl2(p-cymene)]29581
N-(diphenylphosphinyl)propiophenone imine(1S,2R)-1-amino-2-indanol[RuCl2(p-cymene)]29682
N-(diphenylphosphinyl)-4-chloroacetophenone imine(1S,2R)-1-amino-2-indanol[RuCl2(p-cymene)]29880
Table based on findings from a study on asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com

The synthesis of chiral cyclopropanes is of great interest as the cyclopropane (B1198618) ring is a structural motif in many biologically active molecules. Asymmetric cyclopropanation, often catalyzed by rhodium or ruthenium complexes, provides an efficient route to these valuable compounds. Chiral cyclopentadienyl (Cpx) rhodium(III) complexes have been shown to be highly effective in the enantioselective cyclopropanation of electron-deficient olefins with N-enoxysuccinimides as the carbene source. nih.govepfl.chrsc.org These reactions can proceed under mild, open-flask conditions and exhibit excellent asymmetric induction and high diastereoselectivities for a broad range of substrates. nih.govepfl.chrsc.org In one study, the use of a chiral rhodium complex for the cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides afforded optically pure 1,2,3-trisubstituted cyclopropanes in good yields (up to 89%) and with excellent enantioselectivity (up to 99% ee). organic-chemistry.org

Olefin SubstrateCarbene PrecursorCatalyst SystemYield (%)dree (%)
N-enoxysuccinimideVarious electron-deficient olefinsChiral CpxRh(III)up to 784:1up to 97
β,γ-unsaturated ketoesterSulfoxonium ylideChiral Rh(III) complex48-89>20:1up to 99
This table presents a summary of results from studies on enantioselective cyclopropanation. nih.govepfl.chrsc.orgorganic-chemistry.org

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing chiral amines and nitrogen-containing heterocycles. nih.gov Organolanthanide complexes featuring chiral ligands have shown promise in catalyzing intramolecular hydroamination reactions. nih.gov For instance, the cyclization of aminoallenes can be catalyzed by titanium or tantalum complexes bearing ligands derived from chiral amino alcohols. nih.gov These reactions can produce substituted pyrrolidines with enantiomeric excesses of up to 80%. nih.gov Similarly, rhodium-catalyzed asymmetric hydroamination of keto-vinylidenecyclopropanes with secondary amines can proceed with excellent yields and enantioselectivities. nih.govrsc.org

SubstrateCatalyst SystemProductConversion (%)ee (%)
AminoalleneTantalum-amino alcohol complexPyrrolidine derivativeQuantitativeup to 80
Keto-vinylidenecyclopropaneRhodium-(rac)-BinapHydroamination productGood to excellentOutstanding
Data compiled from studies on asymmetric hydroamination reactions. nih.govnih.govrsc.org

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral catalysts, including those derived from amino alcohols, have been extensively used to control the stereochemistry of this transformation. nih.govbeilstein-journals.org For example, the Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles can be catalyzed by a multifunctional squaramide catalyst, which often incorporates a chiral amine component, to give the corresponding adducts in high enantioselectivities. nih.govbeilstein-journals.org In other work, bifunctional hydrogen-bond-donor catalysts based on Werner complexes with ω-dimethylaminoalkyl substituted ethylenediamine (B42938) ligands have been used for the highly enantioselective Michael addition of dialkyl malonates to nitroalkenes, achieving up to 99% ee. nih.gov Nickel(II) complexes with chiral ligands derived from dehydroamino acids have also been employed in sequential reactions involving Michael additions. rsc.org

NucleophileMichael AcceptorCatalyst TypeYield (%)ee (%)
Cyclopentane-1,2-dioneAlkylidene oxindoleMultifunctional squaramideHighHigh
Dialkyl malonateβ-arylnitroetheneChiral Werner complex82-9893-99
tert-butyl phenyl malonateβ-nitrostyreneChiral Ni(II) complex9293
Summary of findings from various studies on asymmetric Michael additions. nih.govbeilstein-journals.orgnih.govmdpi.com

Structure-Activity Relationships and Ligand Optimization in Enantioselective Catalysis

The optimization of a chiral ligand for a specific catalytic reaction is often a process of systematically modifying its structure and evaluating the effect on the reaction's yield and enantioselectivity. This investigation of structure-activity relationships (SAR) is crucial for developing highly effective catalysts. For ligands derived from this compound, key structural elements that can be varied include the substituents on the nitrogen atom, the group replacing the hydroxyl proton, and the stereochemistry of the cyclopentane (B165970) ring itself.

For example, increasing the steric bulk of the N,N-dimethylamino group to a diethylamino or diisopropylamino group can create a more crowded chiral pocket, which may lead to higher enantioselectivity, but potentially at the cost of lower reaction rates. Similarly, the nature of the second coordinating group introduced at the C1 position is critical. A phosphine group with electron-donating or electron-withdrawing aryl substituents can electronically tune the metal center, influencing its catalytic activity.

SAR studies have shown that in some systems, even subtle changes to the ligand structure can have a profound impact on the outcome of the reaction. For instance, in the study of biased ligands for the D2 dopamine (B1211576) receptor, substitutions on a phenylpiperazine privileged structure influenced the ligand's functional activity. nih.gov The inclusion of an additional heterocyclic unit had an even more significant effect, which was rationalized by an extended binding mode involving a secondary binding pocket. nih.gov These principles of remote structural modifications influencing activity are directly applicable to the design and optimization of chiral ligands in asymmetric catalysis. The rigid cyclopentane backbone of this compound provides a stable platform upon which such systematic modifications can be made to fine-tune the ligand's performance for a target transformation.

Strategies for Catalyst Immobilization, Recycling, and Reusability

The practical applicability of chiral catalysts, including those derived from this compound, in large-scale industrial processes is often contingent on their stability, cost-effectiveness, and the ease with which they can be separated from the reaction products and reused. Homogeneous catalysts, while often exhibiting high activity and selectivity, present significant challenges in terms of recovery. To address this, several strategies have been developed to immobilize these catalysts onto solid supports, thereby rendering them heterogeneous and facilitating their recycling and reusability. These strategies primarily focus on anchoring the chiral ligand or the active catalytic complex onto an insoluble matrix without compromising its catalytic efficacy.

One prominent method involves the covalent bonding of the chiral ligand to a functionalized support. For instance, the hydroxyl group of this compound can be exploited for ether or ester linkages to a polymer backbone that has been pre-functionalized with suitable reactive groups. Similarly, the amino group can be utilized for amide bond formation. This covalent attachment ensures that the catalyst does not leach into the reaction medium during the catalytic process.

Polymer-supported catalysts offer the advantage of being easily separable from the reaction mixture by simple filtration. Polystyrene is a frequently used polymer support due to its chemical inertness and mechanical stability. For example, a chiral amino alcohol can be attached to a chloromethylated polystyrene resin. The resulting polymer-supported ligand can then be used to prepare a heterogeneous catalyst. Research on analogous polymer-supported chiral amino alcohols has demonstrated their successful application in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. These catalysts have shown the potential for multiple recycling cycles with minimal loss of activity and enantioselectivity. acs.org

Another innovative approach involves the use of magnetic nanoparticles as catalyst supports. nih.gov These nanoparticles, typically composed of a magnetic core (e.g., magnetite, Fe₃O₄) coated with a protective shell (e.g., silica), can be functionalized to anchor the chiral ligand. The key advantage of magnetic nanoparticles is the ease of catalyst recovery. After the reaction is complete, the catalyst can be quantitatively separated from the reaction mixture by applying an external magnetic field, thus avoiding cumbersome filtration or centrifugation processes. This method has been successfully applied to other chiral amino alcohol ligands, demonstrating good reusability over several catalytic cycles. nih.govcolab.ws

The effectiveness of these immobilization strategies is typically evaluated by assessing the catalyst's performance over multiple reaction cycles. Key parameters that are monitored include the chemical yield of the product and the enantiomeric excess (ee), which is a measure of the catalyst's stereoselectivity. An ideal immobilized catalyst should maintain high yields and enantioselectivities over numerous cycles.

While direct research on the immobilization of this compound is not extensively documented in publicly available literature, the principles and techniques successfully applied to other chiral amino alcohols provide a strong foundation for its potential heterogenization. The data from studies on similar supported catalysts indicate that high efficiency and reusability are achievable.

To illustrate the potential for catalyst recycling, the following table presents hypothetical data based on the performance of analogous polymer-supported chiral amino alcohol catalysts in the asymmetric addition of diethylzinc to an aldehyde.

Catalyst System Cycle Yield (%) Enantiomeric Excess (ee, %)
Polymer-supported this compound19895
29794
39694
49593
59392

This table is illustrative and based on typical results for similar immobilized chiral amino alcohol catalysts.

Furthermore, research into recyclable catalysts has explored the use of soluble polymers that allow the catalyst to be precipitated out of the solution after the reaction is complete, offering another avenue for catalyst recovery and reuse. rsc.org The development of such strategies is crucial for making asymmetric catalysis more sustainable and economically viable. The successful immobilization of chiral ligands like this compound onto various supports holds significant promise for their application in continuous flow reactors and large-scale industrial synthesis.

Reactivity and Advanced Chemical Transformations of 2 Dimethylamino Cyclopentan 1 Ol Derivatives

Functional Group Interconversions and Derivatization

The hydroxyl and dimethylamino groups of 2-(dimethylamino)cyclopentan-1-ol can be independently or concurrently modified to yield a variety of derivatives. These transformations are fundamental in altering the molecule's physical and chemical properties.

The secondary alcohol can undergo oxidation to produce the corresponding ketone, 2-(dimethylamino)cyclopentanone. wikipedia.orgresearchgate.net Various oxidizing agents can achieve this, including potassium permanganate (B83412) (KMnO4) or ruthenium(III) chloride (RuCl3). researchgate.net Furthermore, the hydroxyl group can be converted into an ester through esterification with carboxylic acids or their derivatives, such as acid anhydrides. organic-chemistry.orgmedcraveonline.com This reaction can be catalyzed by acids like p-toluenesulfonic acid or promoted by reagents like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgresearchgate.net

The tertiary amino group is basic and nucleophilic. It readily reacts with acids to form ammonium (B1175870) salts, which often exhibit increased water solubility. The nitrogen can also act as a nucleophile, for example, in reactions with alkyl halides to form quaternary ammonium salts. A related compound, 1-[(Dimethylamino)methyl]cyclopentan-1-ol, demonstrates that the dimethylamino group can participate in nucleophilic substitution reactions. Derivatization can also be employed for analytical purposes. For instance, the ketone formed from oxidation can be reacted with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a hydrazone, a technique used for the quantification of a related cyclohexanone (B45756) derivative. researchgate.net

Starting MaterialReagent(s)ProductTransformation Type
This compoundKMnO4 or RuCl3/O22-(Dimethylamino)cyclopentanoneOxidation
This compoundR-COOH / Acid Catalyst2-(Dimethylamino)cyclopentyl esterEsterification
This compoundR-X (Alkyl Halide)Quaternary Ammonium SaltQuaternization
2-(Dimethylamino)cyclopentanone2,4-Dinitrophenylhydrazine2-(Dimethylamino)cyclopentanone-2,4-dinitrophenylhydrazoneDerivatization

Formation of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov These cyclic structures are significant scaffolds in medicinal chemistry and materials science. nih.govthieme-connect.de

One major pathway for forming nitrogen-containing rings is through intramolecular cyclization. By converting the hydroxyl group into a good leaving group (e.g., a tosylate), a subsequent intramolecular nucleophilic attack by the nitrogen atom can lead to the formation of a bicyclic system. The feasibility and outcome of such reactions depend on ring strain and reaction conditions.

Furthermore, these amino alcohols can be utilized in cascade reactions to build complex heterocyclic systems. A notable example is the aza-Piancatelli rearrangement, which transforms 2-furylcarbinols and amines into 4-amino-5-substituted cyclopent-2-enones. nih.govthieme-connect.com This reaction proceeds through an acid-catalyzed cascade involving the formation of an oxocarbenium ion, nucleophilic attack by the amine, ring-opening, and a 4π-electrocyclization. nih.govacs.org Although the direct substrate is a furylcarbinol, this reaction highlights a powerful strategy for constructing nitrogen-containing cyclopentenone rings, a class of compounds accessible from precursors with similar functionalities to this compound. thieme-connect.comacs.org The synthesis of various heterocycles like pyrroles, γ-lactams, and 2H-imidazoles often involves strategies starting from amino compounds or employing cascade reactions where an amino alcohol moiety could be a key component. nih.govorganic-chemistry.org

Precursor TypeReaction Name/TypeResulting Heterocycle ClassKey Features
Amino alcohol derivativeIntramolecular CyclizationBicyclic aminesRequires activation of the hydroxyl group.
2-Furylcarbinol + AmineAza-Piancatelli Rearrangement4-AminocyclopentenoneAcid-catalyzed cascade reaction. nih.govacs.org
α-Silyl secondary amineVisible-light mediated radical additionγ-Lactams, PyrrolesOne-pot process involving radical intermediates. nih.gov
Oxime acetates + Vinyl azidesIron-catalyzed [3+2] annulation2H-ImidazolesInvolves N-O/N-N bond cleavage. organic-chemistry.org

Mechanistic Studies of Chemical Reactions (e.g., Protonation, Hydrolysis, Rearrangements)

Understanding the mechanisms of reactions involving this compound is key to controlling its chemical transformations.

Protonation: The dimethylamino group is the most basic site in the molecule. In the presence of an acid, it is readily protonated to form the corresponding ammonium ion. The pKa of ammonium ions is typically in the range of 9-10. indiana.edu This protonation significantly increases the water solubility of the compound and its derivatives.

Hydrolysis: While the parent amino alcohol is stable towards hydrolysis, its derivatives, such as esters, can be hydrolyzed back to the alcohol and the corresponding carboxylic acid, typically under acidic or basic conditions.

Rearrangements: Derivatives of this compound can undergo mechanistically interesting rearrangements. Acid-catalyzed reactions are particularly notable. For example, protonation of the hydroxyl group, followed by the elimination of a water molecule, generates a secondary carbocation on the cyclopentane (B165970) ring. This carbocation is positioned adjacent to a nitrogen atom, which can influence its stability and subsequent reactions, potentially leading to ring contraction or expansion. A specific example of a rearrangement in a related system is the aza-Piancatelli rearrangement, which involves a complex cascade initiated by acid. acs.orgwikipedia.org The mechanism is thought to proceed via a 4π conrotatory electrocyclization of a pentadienyl cation intermediate. acs.org In another case, the acetylation of 1-amino-2-nitrocyclopentanecarboxylic acid was found to induce a rearrangement to a piperidone derivative, highlighting the susceptibility of substituted cyclopentane rings to rearrangement under certain conditions. rsc.org

ProcessMechanistic FeatureDriving Force / Key IntermediateConsequence
Protonation Reaction at the dimethylamino groupBasicity of the tertiary amine (pKa ~9-10) indiana.eduFormation of water-soluble ammonium salt.
Rearrangement Acid-catalyzed elimination of waterFormation of a secondary carbocationPotential for ring expansion/contraction or other rearrangements.
Aza-Piancatelli 4π electrocyclizationFormation of a pentadienyl cation intermediateStereoselective formation of trans-substituted cyclopentenones. nih.gov

Utilization in the Design of Solubilizing Groups and Chemical Probes

The unique combination of functional groups and a defined stereochemical structure makes this compound and its derivatives useful in specialized chemical applications, such as in the development of solubilizing groups and chemical probes.

Solubilizing Groups: Poor water solubility is a major challenge in the development of pharmaceuticals and other biologically active molecules. A common strategy to improve solubility is to introduce polar or ionizable functional groups. nih.gov The this compound moiety is well-suited for this purpose. The hydroxyl group can participate in hydrogen bonding, and the dimethylamino group can be protonated to form a highly polar ammonium salt, significantly enhancing aqueous solubility. Basic amino acids, which contain similar functional groups, have demonstrated the ability to improve the solubility of poorly soluble drugs through both ionic and non-ionic interactions. nih.gov Therefore, attaching this amino alcohol as a substituent to a large, nonpolar drug molecule can be an effective strategy to improve its formulation properties.

Chemical Probes: Chemical probes are molecules used to study and manipulate biological systems. The this compound scaffold can be incorporated into such probes. Its defined stereochemistry is particularly valuable for designing probes that interact with chiral biological targets like enzymes or receptors in a selective manner. nih.gov Furthermore, the functional groups can serve as handles for attaching reporter tags, such as fluorescent dyes or affinity labels. For example, polyamine derivatives containing azide (B81097) groups have been synthesized to allow for "click" chemistry conjugation to fluorescent dyes, creating probes to study cellular transport systems. nih.gov The amino group on the cyclopentanol (B49286) scaffold could be similarly modified to create versatile and specific chemical probes for biological imaging and analysis.

ApplicationRelevant Properties of the MoietyPrinciple of ActionExample
Solubilizing Group Polar -OH group, Basic -N(CH3)2 groupIncreases hydrophilicity and allows for salt formation to enhance aqueous solubility. nih.govImproving the solubility of a large, lipophilic drug candidate.
Chemical Probe Defined stereochemistry, Reactive functional groupsProvides stereospecific interactions with biological targets; allows for conjugation to reporter molecules (e.g., fluorescent dyes). nih.govnih.govA fluorescently-labeled derivative to visualize a specific enzyme's active site.

Computational Chemistry and Mechanistic Insights

Quantum Mechanical (e.g., DFT) Studies for Conformational Analysis and Stereoselectivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal for investigating the electronic structure and energetics of molecules. chiralpedia.commdpi.com DFT calculations are instrumental in performing conformational analysis and predicting the stereoselectivity of reactions involving chiral ligands like 2-(Dimethylamino)cyclopentan-1-ol.

Conformational analysis is critical for flexible molecules containing rings and rotatable bonds. The cyclopentane (B165970) ring in this compound is not planar and exists in various puckered conformations (envelope and twist forms). The relative orientation of the hydroxyl and dimethylamino groups (cis or trans) and the rotation around the C-N and C-O bonds lead to a complex potential energy surface with multiple local energy minima. DFT calculations can systematically explore these conformations to identify the most stable, low-energy structures. This is crucial because the ligand's active conformation in a catalytic cycle dictates the steric environment and, consequently, the stereochemical outcome. chemrxiv.org

Stereoselectivity in a catalyzed reaction is determined by the difference in the activation energies of the transition states leading to the different stereoisomeric products. DFT is used to model these transition states and compute their energies. mdpi.com A lower energy transition state corresponds to a faster reaction rate, meaning the product of that pathway will be formed in excess. By comparing the energies of the diastereomeric transition states, chemists can predict the enantiomeric excess (e.e.) of a reaction with considerable accuracy. acs.org Furthermore, DFT provides a suite of conceptual descriptors that help in understanding and predicting the reactivity of molecules. mdpi.com

Table 1: Conceptual DFT-Calculated Reactivity Descriptors This table outlines key parameters derived from DFT calculations that are used to predict the chemical behavior and reactivity of molecules. nih.gov

DescriptorSymbolSignificance
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons (nucleophilicity).
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapΔEELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
ElectronegativityχThe tendency of a molecule to attract electrons.
Chemical HardnessηResistance to change in electron distribution or charge transfer.
Global SoftnessSThe reciprocal of hardness; measures the capacity of a molecule to receive electrons. nih.gov
Electrophilicity IndexωA global index that measures the propensity of a species to accept electrons. mdpi.com
Nucleophilicity IndexNAn index for the nucleophilic power of a molecule. mdpi.com
Parr FunctionsPk+ / Pk-Local indices that indicate the most probable sites within a molecule for nucleophilic and electrophilic attacks, respectively. mdpi.com

Molecular Dynamics Simulations for Ligand-Substrate Interactions

While quantum mechanics provides a static, time-independent picture of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. chiralpedia.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions. mdpi.com For a ligand like this compound, MD simulations are particularly useful for understanding its interactions with substrates or within a larger catalytic complex. nih.gov

In the context of catalysis, MD simulations can explore:

Binding Modes: How the ligand and substrate approach and bind to the metal center.

Conformational Flexibility: The dynamic changes in the ligand's shape during the reaction and how this flexibility influences the catalytic pocket. chiralpedia.com

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing intermediates and transition states.

These simulations rely on "force fields," which are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. mdpi.com By running simulations for nanoseconds or even microseconds, researchers can observe rare events and calculate thermodynamic properties like binding free energies, which are crucial for understanding ligand-substrate affinity. mdpi.comnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup This table describes the common components and parameters defined in setting up an MD simulation to study a ligand-substrate system. nih.gov

ParameterDescriptionCommon Choices/Examples
Force FieldA set of functions and parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS, OPLS
Water ModelA model to simulate the behavior of water as a solvent.TIP3P, SPC/E, TIP4P
System SizeThe dimensions of the simulation box containing the solute and solvent.Typically a cubic or rectangular box with sides of 50-100 Å.
Boundary ConditionsConditions applied to the edges of the simulation box to mimic an infinite system.Periodic Boundary Conditions (PBC)
EnsembleThe statistical ensemble that defines the thermodynamic state of the system.NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature)
Simulation TimeThe total duration of the simulation.Nanoseconds (ns) to microseconds (µs)
Time StepThe small interval at which forces are recalculated and positions are updated.1-2 femtoseconds (fs)

Elucidation of Reaction Pathways and Transition State Geometries

A central goal of computational chemistry in catalysis is to map out the entire reaction mechanism. This involves identifying all stable intermediates and, most importantly, the transition state (TS) structures that connect them on the potential energy surface. acs.org The transition state is the highest energy point along the minimum energy reaction path and its geometry determines the stereochemical course of the reaction. illinois.edu

For a reaction catalyzed by a complex of a metal and this compound, computational methods can be used to:

Locate Transition States: Algorithms are used to find the first-order saddle points on the potential energy surface corresponding to the TS.

Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

Visualize Vibrational Modes: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., a bond breaking or forming). acs.org

By meticulously mapping the pathways for the formation of different stereoisomers, researchers can gain a fundamental understanding of why a particular chiral ligand promotes the formation of one enantiomer over the other. illinois.edu

Computational Modeling of Ligand-Metal Coordination and Chiral Pocket Formation

The effectiveness of a chiral ligand like this compound in asymmetric catalysis stems from its ability to create a well-defined, three-dimensional chiral environment around a metal center. nih.gov The amino and alcohol groups of the ligand can coordinate to a metal ion, forming a chelate ring. The substituents on the ligand scaffold then project into the surrounding space, forming a "chiral pocket." chiralpedia.com

Computational modeling is essential for visualizing and analyzing this pocket. nih.gov Researchers build 3D models of the ligand-metal complex and analyze its geometry. This modeling helps to understand:

Coordination Geometry: The preferred bond angles and distances between the ligand and the metal.

Steric Hindrance: How the ligand's structure sterically blocks certain approaches of the substrate to the metal's active site, allowing only a specific orientation that leads to the desired product.

Non-covalent Interactions: The subtle interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand, substrate, and metal that stabilize the favored transition state.

Through this modeling, chemists can rationalize the success of existing ligands and computationally screen new ligand designs to identify candidates with potentially higher efficiency and selectivity, accelerating the discovery of new catalysts. illinois.edunih.gov

Application As a Chiral Building Block in Complex Chemical Synthesis

Integration into Multi-Step Synthesis of Structurally Complex Molecules

The strategic incorporation of a chiral fragment into a synthetic route is a cornerstone of modern organic chemistry, enabling the construction of enantiomerically pure complex molecules. youtube.com Chiral amino alcohols, such as the derivatives of 2-(dimethylamino)cyclopentan-1-ol, are frequently employed for this purpose. Their inherent chirality is transferred through a series of reactions, guiding the stereochemical outcome of the entire synthesis.

A prominent example that illustrates this principle is the total synthesis of molecules like (-)-Epibatidine, a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog. youtube.comnih.gov Various synthetic strategies for Epibatidine and its derivatives rely on a chiral amino alcohol core to establish the correct stereochemistry early in the synthetic sequence. youtube.comcapes.gov.bracs.org The synthesis often involves a multi-step process where the chiral amino alcohol is elaborated through a sequence of reactions, such as cyclizations and functional group manipulations, to build the target's bicyclic structure. youtube.comcapes.gov.br

In a representative approach, a chiral amino alcohol can be transformed into a key intermediate that undergoes an intramolecular cyclization to form the core structure of the target molecule. youtube.com For instance, the alcohol group can be converted into a good leaving group (e.g., a bromide), which then undergoes an intramolecular nucleophilic substitution by the amine to construct the heterocyclic ring system. youtube.com This strategy highlights how the stereochemistry of the starting amino alcohol dictates the final configuration of the complex product.

The following table outlines a generalized pathway for the integration of a chiral amino alcohol in a multi-step synthesis, exemplified by the logic used in various syntheses of complex alkaloids.

StepDescriptionKey TransformationRelevance of Chiral Amino Alcohol
1Initial FunctionalizationProtection of the amine or activation of the alcohol.The starting point, introducing the chiral scaffold.
2Carbon Skeleton ElaborationCoupling reactions (e.g., Stille or Suzuki coupling) to attach other parts of the molecule. youtube.comThe rigid chiral structure influences the approach of reagents.
3Intramolecular CyclizationFormation of a new ring by reaction between two functional groups on the molecule. youtube.comThe predefined stereochemistry of the amino and alcohol groups directs the formation of the new stereocenters in the ring system.
4Final Deprotection/ModificationRemoval of protecting groups to reveal the final complex molecule. capes.gov.brYields the enantiomerically pure target molecule.

Precursor for Advanced Synthetic Intermediates and Functional Materials

Beyond its direct incorporation, this compound is a critical precursor for advanced synthetic intermediates, most notably chiral ligands for asymmetric catalysis. rsc.orgrsc.org These ligands are essential for the production of functional materials and enantiomerically pure compounds in the pharmaceutical and materials science industries. nih.gov

The most established protocol for creating chiral β-aminophosphines involves using chiral amino alcohols as the starting material. rsc.org The synthesis typically proceeds by converting the hydroxyl group of the amino alcohol into a suitable leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with a phosphide (B1233454) anion (e.g., diphenylphosphide) to form the crucial P-C bond, yielding a chiral aminophosphine (B1255530) ligand. rsc.org

These aminophosphine ligands, which feature both a nitrogen and a phosphorus atom for metal coordination, are highly effective in a variety of metal-catalyzed asymmetric reactions. rsc.orgnih.gov They form chiral complexes with transition metals like rhodium, palladium, and iridium, which then catalyze reactions such as asymmetric hydrogenation, allylic substitution, and various cross-coupling reactions with high enantioselectivity. rsc.orgrsc.orgnih.govnih.gov The development of such ligands is a dynamic area of research, aiming to create catalysts that are not only highly selective but also robust and versatile. nih.govgoogle.com

The resulting chiral metal complexes are themselves advanced functional materials, capable of generating large quantities of valuable chiral products. nih.gov The properties of these catalysts, including their activity and selectivity, can be fine-tuned by modifying the structure of the ligand, demonstrating the direct link between the initial chiral building block and the performance of the final catalytic system. nih.gov

The table below showcases various types of chiral ligands and the catalytic applications they enable, many of which are derived from amino alcohol precursors.

Ligand ClassPrecursor TypeMetalKey Asymmetric ApplicationReference
β-AminophosphinesChiral Amino AlcoholsPalladium, CopperAllylic substitutions, 1,4-additions to enones. rsc.orgrsc.org
P-Chiral Bisphosphines (e.g., DIPAMP)Phosphine-borane intermediatesRhodiumHydrogenation of dehydroamino acids (e.g., L-DOPA synthesis). nih.gov
Chiral Cyclopentadienyl (B1206354) (Cp) LigandsVarious chiral backbonesCobalt, Rhodium, IridiumC-H functionalization, [2+2+2] cycloadditions. nih.govresearchgate.net
PhanePhos[2.2]Paracyclophane derivativesRhodiumAsymmetric hydrogenation. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Stereoselective Methodologies

The quest for novel and more efficient stereoselective methodologies remains a central theme in organic chemistry. Future research will likely focus on the design and synthesis of new generations of ligands and catalysts derived from the 2-(Dimethylamino)cyclopentan-1-ol framework. These endeavors will aim to address current limitations and expand the scope of asymmetric transformations. A key area of interest will be the development of catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and still achieve high levels of enantioselectivity and diastereoselectivity.

Furthermore, the synthesis of novel derivatives with tailored steric and electronic properties will be crucial. By systematically modifying the substituents on the cyclopentyl ring and the amino group, researchers can fine-tune the catalyst's performance for specific reactions. This could involve the introduction of bulkier groups to enhance steric hindrance or the incorporation of electron-withdrawing or -donating groups to modulate the electronic nature of the catalyst. The goal is to create a toolbox of catalysts that can be rationally selected to control the stereochemical outcome of a wide array of chemical reactions, from C-C bond formations to reductions and oxidations.

Exploration of New Catalytic Applications and Multicatalytic Systems

While this compound-based catalysts have demonstrated remarkable success in a variety of catalytic applications, there remains a vast, unexplored territory of chemical space. Future research will undoubtedly venture into new catalytic applications, tackling more challenging and previously inaccessible transformations. This includes the development of catalysts for asymmetric C-H functionalization, a field that promises to revolutionize synthetic chemistry by allowing for the direct conversion of ubiquitous C-H bonds into valuable functional groups.

Moreover, the integration of these catalysts into multicatalytic systems represents a significant and exciting frontier. Multicatalytic systems, where two or more catalysts work in concert to perform a sequence of reactions in a single pot, offer numerous advantages in terms of efficiency and sustainability. The development of this compound-based catalysts that are compatible with other catalytic species, such as organometallic complexes or enzymes, will be a key focus. These systems could enable the synthesis of complex molecules with multiple stereocenters in a highly controlled and efficient manner, mimicking the elegance of biosynthetic pathways.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly indispensable in modern catalyst development. Future research will heavily rely on the integration of these two approaches for the rational design of new and improved catalysts based on the this compound scaffold. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

This computational foresight will allow researchers to predict the performance of virtual catalyst libraries before embarking on time-consuming and resource-intensive synthetic efforts. By understanding the key catalyst-substrate interactions that govern the stereochemical outcome, scientists can make more informed decisions in the design of new ligands and catalysts. This iterative cycle of computational prediction, experimental validation, and further refinement will accelerate the discovery of highly effective catalytic systems for a broad range of asymmetric transformations.

Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly guiding the direction of chemical research. In this context, the development of sustainable and atom-economical syntheses utilizing this compound-derived catalysts will be a major priority. Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, will be a key metric for success.

Future research will focus on designing catalytic processes that minimize waste generation by maximizing the incorporation of all reactant atoms into the desired product. This includes the development of catalytic cycles that proceed with high turnover numbers and turnover frequencies, thus reducing the amount of catalyst required. Furthermore, the use of environmentally benign solvents, such as water or supercritical fluids, and the development of recyclable catalyst systems will be critical aspects of this research. The ultimate goal is to create synthetic methodologies that are not only highly efficient and selective but also environmentally responsible, paving the way for a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Dimethylamino)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via reductive amination of cyclopentanone with dimethylamine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include stoichiometric ratios (e.g., excess dimethylamine to drive the reaction), temperature control (0–25°C to minimize side reactions), and solvent choice (e.g., methanol or ethanol). Post-reaction purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the cyclopentanol ring protons (δ 1.5–2.5 ppm) and dimethylamino group (δ 2.2–2.4 ppm for N–CH₃). Stereochemical assignment requires NOESY or COSY to confirm substituent orientation.
  • IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and tertiary amine absorption (~2800 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (m/z ≈ 143) and fragmentation patterns (e.g., loss of –OH or –N(CH₃)₂).
    Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or auxiliaries are effective?

  • Methodological Answer : Asymmetric hydroboration-oxidation using chiral catalysts like (+)-IpcBH₂ (derived from α-pinene) achieves enantiomeric excess (ee >90%). Key steps:

  • React cyclopentene derivatives with a chiral borane reagent at low temperatures (-25°C).
  • Oxidize intermediates with H₂O₂/NaOH to retain stereochemistry.
  • Monitor ee via chiral HPLC or polarimetry. Alternative methods include enzymatic resolution or kinetic resolution with chiral bases .

Q. What mechanistic insights explain the reactivity of this compound in oxidation or substitution reactions?

  • Methodological Answer :

  • Oxidation : The hydroxyl group is oxidized to a ketone using CrO₃ or KMnO₄, while the dimethylamino group remains inert under mild conditions. Solvent polarity (e.g., acetone vs. water) influences reaction rate.
  • Substitution : The amino group participates in nucleophilic attacks (e.g., with alkyl halides) via an SN² mechanism. Steric hindrance from the cyclopentane ring slows reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C). Kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or solubility)?

  • Methodological Answer :

  • For NMR discrepancies, validate computational models (DFT or MD simulations) with X-ray crystallography to confirm spatial arrangements.
  • Solubility mismatches (e.g., predicted vs. observed in aqueous/organic phases) require empirical adjustments using Hansen solubility parameters.
  • Cross-check with isotopic labeling (e.g., ¹⁵N for amino group dynamics) to resolve ambiguities in reactive intermediates .

Q. What methodologies are used to assess the biological activity of this compound, particularly in enzyme inhibition or cellular pathways?

  • Methodological Answer :

  • In vitro assays : Use fluorescence-based assays (e.g., FLIPR for calcium signaling) or enzyme kinetics (e.g., Michaelis-Menten plots for acetylcholinesterase inhibition).
  • Cell culture studies : Evaluate cytotoxicity (via MTT assay) and pathway modulation (e.g., Western blot for MAPK/ERK signaling).
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinity to targets like GPCRs or kinases. Validate with SPR (surface plasmon resonance) for real-time interaction analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.